methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate
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Overview
Description
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate is a chemical compound with the molecular formula C18H17NO4. It is commonly used as a reagent in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate typically involves the reaction of fluorenylmethoxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as HATU or DIC.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A coupling reagent used in peptide synthesis.
DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used in peptide synthesis.
Major Products Formed
The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate is widely used in scientific research, including:
Chemistry: As a reagent in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate: A similar compound with a different amino acid backbone.
Uniqueness
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate is unique due to its specific structure and the stability of the Fmoc protecting group. This stability allows for efficient peptide synthesis with minimal side reactions, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-17(20)10-19-18(21)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRZMDAFEJIQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121616-32-8 |
Source
|
Record name | methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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